

Introduction: A Versatile Anilido-Derivative in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-n,2-dimethylaniline

Cat. No.: B1602208

[Get Quote](#)

3-Chloro-N,2-dimethylaniline, a substituted aniline derivative, is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds.[1][2] With the CAS Number 41456-52-4 and the molecular formula C₈H₁₀ClN, this compound serves as a critical building block in various industries, including agriculture, pharmaceuticals, and materials science.[3][4][5] Its strategic substitution pattern—a chlorine atom, a methyl group, and an N-methylamino group on the aniline core—imparts unique reactivity, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core applications, and safety considerations, tailored for researchers and professionals in chemical and drug development.

Table 1: Physicochemical Properties of **3-Chloro-N,2-dimethylaniline**

Property	Value
CAS Number	41456-52-4[3][4]
Molecular Formula	C ₈ H ₁₀ ClN[3][5]
Molecular Weight	155.63 g/mol [3]
IUPAC Name	3-chloro-N,2-dimethylaniline[5]

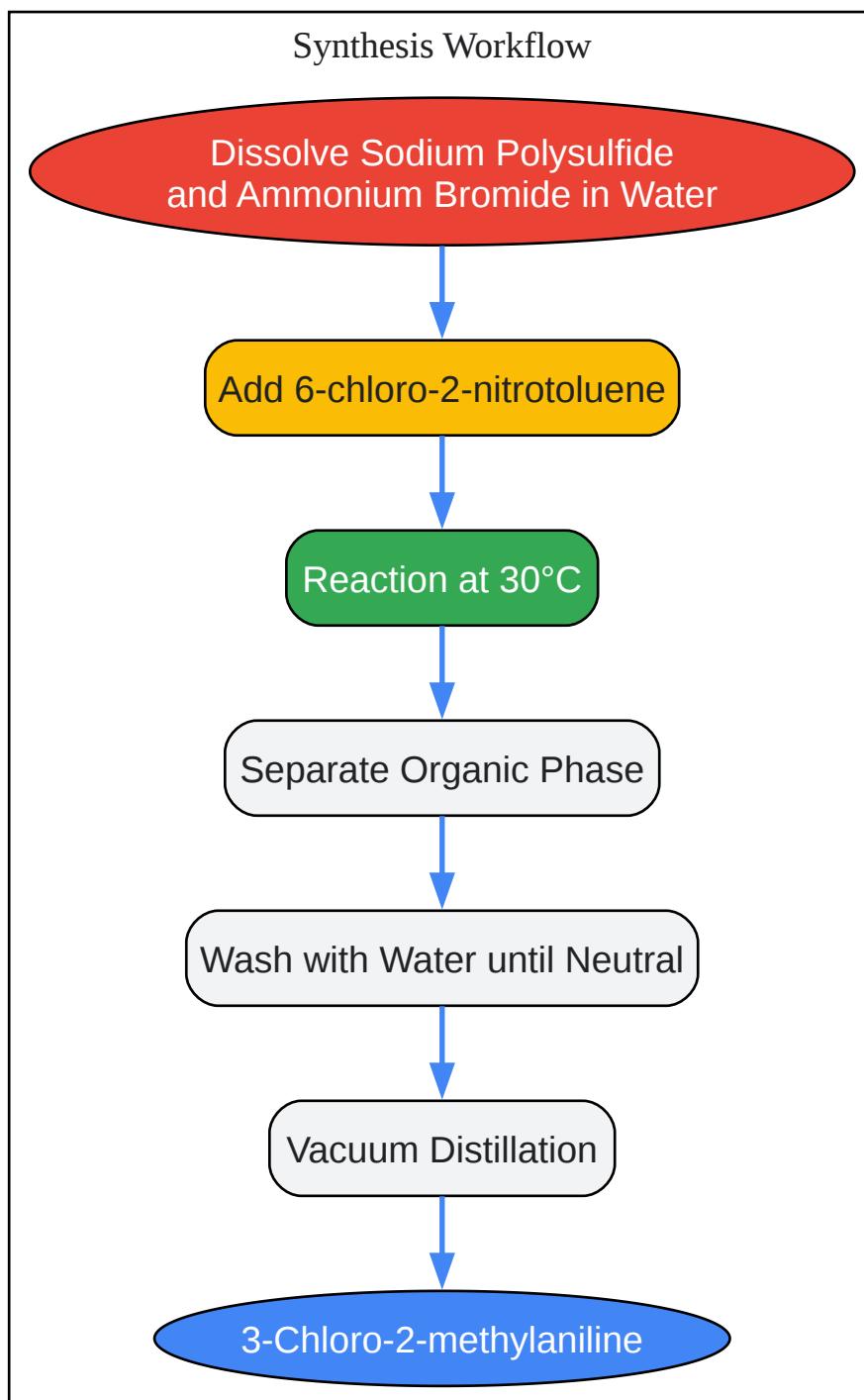
Synthesis of 3-Chloro-N,2-dimethylaniline: A Methodological Overview

The industrial synthesis of substituted anilines like **3-Chloro-N,2-dimethylaniline** often relies on the reduction of the corresponding nitroaromatic compound. A common precursor for a related compound, 3-chloro-2-methylaniline, is 6-chloro-2-nitrotoluene.[6][7] The synthesis typically involves the reduction of the nitro group to an amine. Various reducing agents and catalytic systems can be employed for this transformation.

One documented method involves the use of polysulfides in an aqueous medium.[6][7] This approach is favored for its high yield and enhanced safety profile compared to methods that use catalysts prone to poisoning.[6]

Experimental Protocol: Polysulfide-Mediated Reduction

This protocol is based on a patented method for the synthesis of the closely related 3-chloro-2-methylaniline and illustrates a common industrial approach.[6][7]


Materials:

- 6-chloro-2-nitrotoluene
- Sodium polysulfide
- Ammonium bromide
- Water
- Reaction vessel (e.g., three-neck flask) equipped with mechanical stirring, reflux condenser, and thermometer

Procedure:

- In the reaction vessel, dissolve sodium polysulfide (1 mol) in water (50 ml).[6]
- Stir the mixture and add ammonium bromide (0.4 mol).[6]
- Gradually add 6-chloro-2-nitrotoluene (1 mol) dropwise to the reaction mixture.[6]
- Maintain the reaction temperature at 30°C.[6]

- After the reaction is complete, separate the upper organic phase.[6]
- Wash the organic phase with water until it is neutral.[6]
- Perform vacuum distillation of the organic phase at 0.1 MPa.[6]
- Collect the fraction that distills at 127-137°C to obtain the final product.[6]

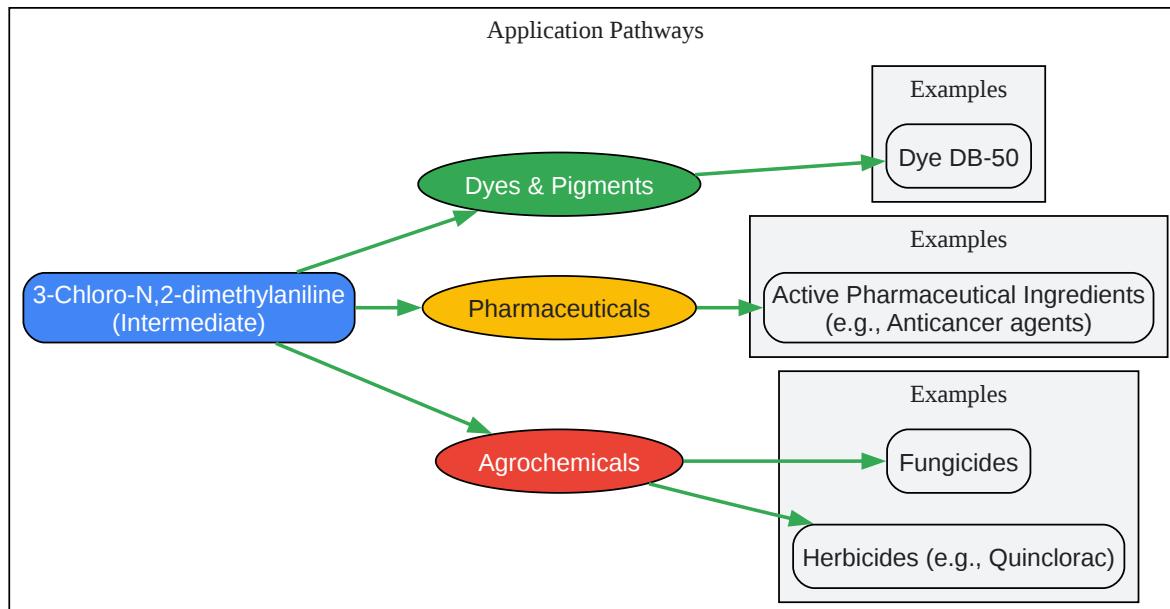
[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis of 3-chloro-2-methylaniline.

Core Applications of 3-Chloro-N,2-dimethylaniline

The utility of **3-Chloro-N,2-dimethylaniline** stems from its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its applications are most prominent in the agrochemical and pharmaceutical sectors.

Agrochemicals: A Cornerstone in Crop Protection


A primary application of the related compound 3-chloro-2-methylaniline is in the production of herbicides.^{[2][8]} It is a critical precursor for the synthesis of Quinclorac, a widely used herbicide effective in controlling weeds in paddy fields.^{[1][2]} The demand for high-purity intermediates like 3-chloro-2-methylaniline is driven by the need for effective crop protection solutions to ensure global food security.^{[1][2]} The agrochemical sector is a significant driver of market growth for this compound, as it is also a key intermediate in the production of insecticides and fungicides.^[8]

Pharmaceuticals: A Building Block for Novel Therapeutics

In the pharmaceutical industry, 3-chloro-2-methylaniline and its derivatives are employed as building blocks for the synthesis of various therapeutic agents.^{[1][2]} Its structure is valuable for complex organic synthesis, leading to the development of new pharmaceutical compounds.^[2] For instance, it has been used in the preparation of derivatives that have shown potential as anticancer agents, highlighting its significance in advancing medical research and drug development.^{[1][2]}

Dyes and Pigments Industry

Beyond agriculture and medicine, 3-chloro-2-methylaniline serves as a crucial raw material in the synthesis of dyes.^{[1][2]} It is notably used in the production of dye DB-50, which is valued in the textile industry.^[1] This application underscores the compound's versatility, bridging chemical synthesis with practical industrial uses in the manufacturing of consumer and industrial products.^[2]

[Click to download full resolution via product page](#)

Caption: Applications of **3-Chloro-N,2-dimethylaniline**.

Safety and Toxicology

As with any chemical intermediate, proper handling and awareness of the toxicological profile of **3-Chloro-N,2-dimethylaniline** and related compounds are crucial. The safety data for the closely related 3-chloro-2-methylaniline indicates several hazards.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed.[9]
- Skin Contact: May cause skin irritation.[10]

- Eye Contact: Causes serious eye irritation.[10]

Precautionary Measures:

- Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store away from incompatible materials such as acids and strong oxidizing agents.[9][10]

Toxicological Effects: Aniline and its derivatives are known to potentially cause effects on the blood, which may result in the formation of methemoglobin.[11][12] Symptoms of exposure can include headache, dizziness, and cyanosis (bluish discoloration of the skin).[12][13]

Conclusion

3-Chloro-N,2-dimethylaniline and its isomers are indispensable chemical intermediates with a broad spectrum of applications. Their role in the synthesis of high-value products, ranging from life-saving pharmaceuticals to essential agrochemicals and vibrant dyes, underscores their importance in the chemical industry. A thorough understanding of their synthesis, reactivity, and safety is paramount for leveraging their full potential in research and development. As industries continue to innovate, the demand for such versatile building blocks is poised to grow, further cementing their significance in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]

- 3. 41456-52-4 Cas No. | 3-Chloro-N,2-dimethylaniline | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 3-Chloro-N,2-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 5. 3-Chloro-n,2-dimethylaniline | C8H10CIN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. dataintelo.com [dataintelo.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 12. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
- 13. epa.gov [epa.gov]
- To cite this document: BenchChem. [Introduction: A Versatile Anilido-Derivative in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602208#literature-review-of-3-chloro-n-2-dimethylaniline-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com